molecular formula C10H13ClN2O B13892962 2-Chloro-3-(4-morpholinyl)aniline

2-Chloro-3-(4-morpholinyl)aniline

Cat. No.: B13892962
M. Wt: 212.67 g/mol
InChI Key: YJBMUSKQVFLDQI-UHFFFAOYSA-N
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Description

2-chloro-3-morpholin-4-ylaniline is an organic compound that belongs to the class of aromatic amines It features a chloro group and a morpholine ring attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-morpholin-4-ylaniline typically involves the nucleophilic substitution of a chloroaniline derivative with morpholine. One common method is the reaction of 2-chloro-3-nitroaniline with morpholine under reducing conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like iron powder or tin chloride.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-3-morpholin-4-ylaniline may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed amination reactions have been employed to achieve high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-morpholin-4-ylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like iron powder, tin chloride, or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to various substituted aniline derivatives .

Scientific Research Applications

2-chloro-3-morpholin-4-ylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-3-morpholin-4-ylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and morpholine ring can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecule. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-morpholin-4-ylaniline
  • 4-chloro-3-morpholin-4-ylaniline
  • 2-chloro-4-morpholin-4-ylaniline

Uniqueness

2-chloro-3-morpholin-4-ylaniline is unique due to the specific positioning of the chloro group and morpholine ring on the aniline core. This unique structure can result in distinct chemical reactivity and biological activity compared to its isomers. The presence of the morpholine ring can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

2-chloro-3-morpholin-4-ylaniline

InChI

InChI=1S/C10H13ClN2O/c11-10-8(12)2-1-3-9(10)13-4-6-14-7-5-13/h1-3H,4-7,12H2

InChI Key

YJBMUSKQVFLDQI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC(=C2Cl)N

Origin of Product

United States

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